molecular formula C18H15Cl2F2N3OS B10915699 1-(butan-2-yl)-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-(butan-2-yl)-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10915699
M. Wt: 430.3 g/mol
InChI Key: LSNXOIWKOWDJRB-UHFFFAOYSA-N
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Description

1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by its unique structural features, including a sec-butyl group, dichlorophenyl group, difluoromethyl group, and a sulfanyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and ketones under acidic or basic conditions.

    Introduction of the Sec-Butyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidin-4(1H)-one core using sec-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Attachment of the Dichlorophenyl Group: This can be accomplished through a nucleophilic aromatic substitution reaction using 3,4-dichlorophenyl halides and a suitable nucleophile.

    Incorporation of the Difluoromethyl Group:

    Addition of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Reaction Conditions: Acidic or basic conditions, elevated temperatures, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted aromatic compounds.

Scientific Research Applications

1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the difluoromethyl and dichlorophenyl groups enhances its binding affinity and specificity. The sulfanyl group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-5-(TRIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
  • 1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-5-(METHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
  • 1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-5-(ETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Uniqueness

1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15Cl2F2N3OS

Molecular Weight

430.3 g/mol

IUPAC Name

1-butan-2-yl-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H15Cl2F2N3OS/c1-3-8(2)25-16-14(17(26)24-18(25)27)10(15(21)22)7-13(23-16)9-4-5-11(19)12(20)6-9/h4-8,15H,3H2,1-2H3,(H,24,26,27)

InChI Key

LSNXOIWKOWDJRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F)C(=O)NC1=S

Origin of Product

United States

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